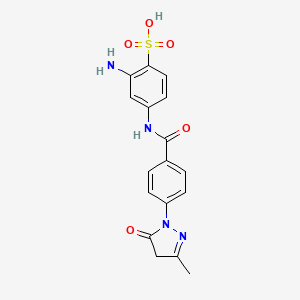

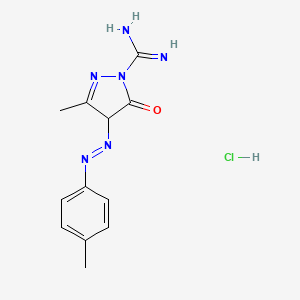

3-Methyl-5-oxo-4-(p-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “F 2351” is a novel small molecule drug developed by Endogena Therapeutics. It is primarily being investigated for its potential in treating geographic atrophy, an advanced form of age-related macular degeneration. This compound targets retinal pigment epithelial cells, playing a crucial role in regenerating and restoring photoreceptor function .

Preparation Methods

The preparation of “F 2351” involves several synthetic routes and reaction conditions. One common method is the urothermal synthesis, which involves the reaction of neodymium(III) coordination polymers with various organic ligands and urea derivatives . Another method includes the electrospray technique, which is used to prepare composite hollow microspheres by combining “F 2351” with other components like iron oxide and aluminum .

Chemical Reactions Analysis

“F 2351” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gabriel synthesis of primary amines using potassium phthalimide and alkyl halides produces primary amines .

Scientific Research Applications

“F 2351” has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various coordination polymers and composite materials

Biology: It is being investigated for its potential in regenerative medicine, particularly in the treatment of geographic atrophy and retinitis pigmentosa

Medicine: It is being developed as a novel treatment for age-related macular degeneration, with clinical trials set to commence in 2024

Industry: It is used in the preparation of high-energy composites and functional materials.

Mechanism of Action

The mechanism of action of “F 2351” involves targeting retinal pigment epithelial cells. These cells play a pivotal role in regenerating and restoring photoreceptor function. The compound works by activating specific pathways that promote the regeneration of these cells, thereby improving vision in patients with geographic atrophy .

Comparison with Similar Compounds

“F 2351” can be compared with other similar compounds, such as EA-2353, which is also developed by Endogena Therapeutics. While EA-2353 focuses on activating a different set of cells in the context of retinitis pigmentosa, “F 2351” specifically targets retinal pigment epithelial cells . Other similar compounds include various coordination polymers and composite materials used in high-energy composites .

Properties

CAS No. |

94466-68-9 |

|---|---|

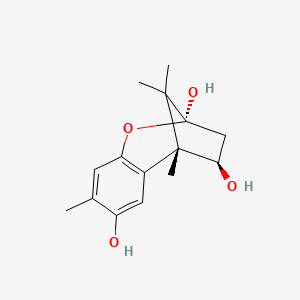

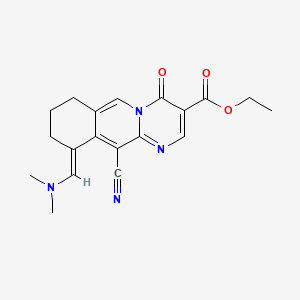

Molecular Formula |

C12H15ClN6O |

Molecular Weight |

294.74 g/mol |

IUPAC Name |

3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H14N6O.ClH/c1-7-3-5-9(6-4-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |

InChI Key |

PARGUGJDRSJCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.